molecular formula C7H12O3 B6153638 3-ethyloxolane-3-carboxylic acid CAS No. 1158760-27-0

3-ethyloxolane-3-carboxylic acid

Cat. No.: B6153638
CAS No.: 1158760-27-0
M. Wt: 144.17 g/mol
InChI Key: WXEHQNAFKAOSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyloxolane-3-carboxylic acid is an organic compound characterized by the presence of an oxolane ring substituted with an ethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyloxolane-3-carboxylic acid can be achieved through several methods:

    Oxidation of 3-ethyloxolane: This method involves the oxidation of 3-ethyloxolane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group.

    Grignard Reaction: Another approach involves the reaction of ethylmagnesium bromide (a Grignard reagent) with ethyl oxalyl chloride, followed by cyclization to form the oxolane ring and subsequent hydrolysis to yield the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products:

    Oxidation: Formation of oxolane derivatives with additional functional groups

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of substituted oxolane derivatives

Scientific Research Applications

3-Ethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The oxolane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    3-Methyloxolane-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-Propyl oxolane-3-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    3-Butyloxolane-3-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 3-Ethyloxolane-3-carboxylic acid is unique due to the specific positioning of the ethyl group on the oxolane ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1158760-27-0

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-2-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

WXEHQNAFKAOSFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.